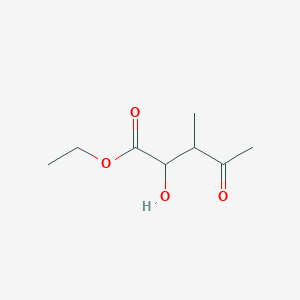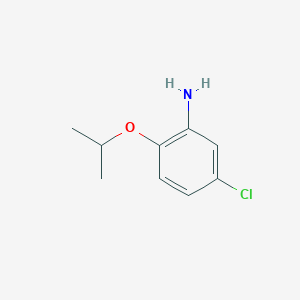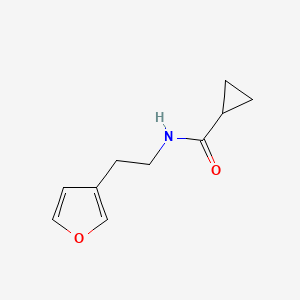
Ethyl 2-hydroxy-3-methyl-4-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-hydroxy-3-methyl-4-oxopentanoate is an organic compound with the CAS Number: 891858-05-2 . It has a molecular weight of 174.2 and is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C8H14O4/c1-4-12-8(11)7(10)5(2)6(3)9/h5,7,10H,4H2,1-3H3 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature .Applications De Recherche Scientifique
Intramolecular Cyclisations in Organic Synthesis
Intramolecular Prins cyclisations have been utilized for the stereoselective synthesis of bicyclic tetrahydropyrans, demonstrating the application of ethyl 2-hydroxy-3-methyl-4-oxopentanoate derivatives in creating complex organic structures with multiple stereogenic centers in a single step. This showcases the compound's role in facilitating the efficient synthesis of oxygen heterocycles (Elsworth & Willis, 2008).
Wine Aroma Characterization
Research into the chemical and sensory characteristics of ethyl 2-hydroxy-3-methylbutanoate, a structurally similar compound, in wines has provided insights into its impact on wine's fruity aroma. While it has been identified as a potential marker of lactic acid bacteria esterase activity, its concentrations in wines are significantly below the detection threshold, suggesting a minimal direct effect on fruity aroma modulation. This indicates the nuanced role of such compounds in the sensory profiles of wines (Gammacurta et al., 2018).
Biocatalysis in Drug Intermediate Synthesis
Biocatalysis presents a low-cost, high-yield, and enantioselective method for the synthesis of drug intermediates, such as ethyl (S)-4-chloro-3-hydroxybutanoate ester, from ethyl 4-chloro-3-oxobutanoate ester derivatives. This application underscores the potential of this compound derivatives in the production of chiral drugs, highlighting the importance of microbial enzymes in achieving high levels of enantiopurity in industrial production (Ye, Ouyang, & Ying, 2011).
Enzymatic and Chemical Synthesis Approaches
The synthesis and modification of this compound derivatives through a combination of enzymatic and chemical reactions demonstrate the compound's versatility in organic synthesis. This includes the creation of compounds with quarternary chiral centers and secondary alcohols, achieved through stereoselective reduction and optical resolution. Such methodologies provide alternative routes to synthetic intermediates for pharmaceutical applications (Akeboshi et al., 1998).
Safety and Hazards
Mécanisme D'action
Mode of Action
It’s known that similar compounds can react with nucleophiles . For instance, the oxygen (O) in such compounds can act as a nucleophile in competition with nitrogen (N), leading to the formation of a hemiketal . This reaction is reversible. When N forms an oxime, the process is essentially irreversible as the adduct dehydrates .
Biochemical Pathways
Similar compounds have been studied for their role in the biosynthesis of methyl ethyl ketone (mek) . These studies have led to the reconstruction of numerous novel biosynthetic pathways .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature , which could influence its absorption and distribution
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 2-hydroxy-3-methyl-4-oxopentanoate. For instance, the compound should be used in a well-ventilated area to avoid inhalation . It should also be stored away from fire sources and high temperatures to prevent fire hazards .
Propriétés
IUPAC Name |
ethyl 2-hydroxy-3-methyl-4-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-4-12-8(11)7(10)5(2)6(3)9/h5,7,10H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBGDHMTJMGQQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C(=O)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propylacetamide](/img/structure/B2933189.png)

![(Z)-ethyl 4-(((2-hydroxyethyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2933191.png)
![(3,5-Dimethoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2933193.png)
![1-benzyl-1H,4H,5H,6H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B2933195.png)
![N-[4-(4-chlorophenoxy)phenyl]-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B2933197.png)





![Ethyl 3-[3,5-bis(difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoate](/img/structure/B2933208.png)


